molecular formula C15H24 B1231157 Germacrene D

Germacrene D

Cat. No.: B1231157
M. Wt: 204.35 g/mol
InChI Key: GAIBLDCXCZKKJE-YZJXYJLZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Germacrene D is a germacrene.

Scientific Research Applications

1. Precursor in Sesquiterpene Biosynthesis

Germacrene D is considered a precursor for many sesquiterpene hydrocarbons. Research has explored the acid-catalyzed, photochemically, and thermally induced rearrangements of this compound. These studies have led to the identification of enantiomeric mixtures of sesquiterpenes in various groups, enhancing understanding of plant constituents and their mechanisms (Bülow & Konig, 2000).

2. Chemoenzymatic Synthesis

This compound has been a focus in chemoenzymatic approaches. This has led to the generation of novel germacrenes, providing valuable volatiles for biological studies. This synthesis combines plant enzymes germacrene A synthase and D synthase with modified substrates (Cascón et al., 2012).

3. Biosynthesis Studies

Labeling studies have been conducted to understand the biogenetic origins of this compound in plants like Solidago canadensis. These experiments utilized various labeled compounds to trace the biosynthesis pathways, revealing predominance of the methylerythritol phosphate pathway in the formation of this compound’s skeleton (Steliopoulos et al., 2002).

4. Olfactory Ligands and Insect Repellents

This compound has been studied as an olfactory ligand and insect repellent. Synthetic biology methods have been used to create analogues of this compound, providing insights into the interactions between plants and insects (Touchet et al., 2015).

5. Enantiomeric Variants in Pest Control

The study of enantiospecific this compound synthases from plants like goldenrod has implications in plant-insect interactions and pest control. The discovery of separate enzymes producing different enantiomers of this compound opens new avenues in biotechnological approaches (Prosser et al., 2004).

6. Plant-Fungi Interactions

This compound plays a role in plant-fungi interactions. Its detection in mycorrhizal synthesis systems suggests its involvement in the formation of symbiotic structures like ectomycorrhiza, indicating its importance in plant secondary metabolites and their ecological roles (Gioacchini et al., 2002).

7. Insect Attraction and Oviposition

Research on (-)-germacrene D has shown it increases attraction and oviposition by certain moths, indicating its significance in the study of insect behavior and possibly in the development of natural pest control strategies (Mozūraitis et al., 2002).

8. Evolutionary Insights from Synthase Reconstruction

Reconstructing α-humulene synthases from this compound synthase has provided evolutionary insights into sesquiterpene synthases. Such studies highlight the evolutionary processes and molecular adaptations in sesquiterpene biosynthesis (Gonzalez et al., 2014).

9. Electrophysiological Studies in Moths

Electrophysiological studies have demonstrated the specificity of receptor neurons in moths to this compound enantiomers. This research contributes to our understanding of insect olfactory systems and their evolutionary adaptations (Stranden et al., 2002).

Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1E,6E)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene

InChI

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8+,14-7+

InChI Key

GAIBLDCXCZKKJE-YZJXYJLZSA-N

Isomeric SMILES

C/C/1=C\CCC(=C)/C=C/C(CC1)C(C)C

SMILES

CC1=CCCC(=C)C=CC(CC1)C(C)C

Canonical SMILES

CC1=CCCC(=C)C=CC(CC1)C(C)C

Synonyms

germacrene D
germacrene D, (S-(E,E))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Germacrene D
Reactant of Route 2
Germacrene D
Reactant of Route 3
Germacrene D
Reactant of Route 4
Germacrene D
Reactant of Route 5
Germacrene D
Reactant of Route 6
Germacrene D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.